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Introduction

Neutrophil Extracellular Traps (NETSs) are web-like structures composed of decondensed
chromatin, histones, and granular proteins, released by activated neutrophils in a process
termed NETosis. While crucial for entrapping and eliminating pathogens, excessive NET
formation is implicated in the pathogenesis of various inflammatory and autoimmune diseases,
making the modulation of NETosis a promising therapeutic strategy. Pegtarazimod (RLS-0071)
is a novel peptide-based therapeutic agent that has been shown to inhibit NETosis.[1][2] This
document provides detailed protocols and application notes for quantifying the inhibitory effect
of Pegtarazimod on NETosis using fluorescence microscopy.

Pegtarazimod is a 15-amino-acid peptide that acts as a dual-action anti-inflammatory agent.[3]
Its mechanism of action involves the inhibition of both the complement cascade and neutrophil-
mediated inflammation.[3] Specifically, Pegtarazimod inhibits the activity of myeloperoxidase
(MPO), a key enzyme in neutrophils that catalyzes the formation of hypochlorous acid and is
involved in the generation of reactive oxygen species (ROS), which are critical drivers of
NETosis.[1] By inhibiting MPO, Pegtarazimod effectively reduces the formation of NETs.[1]

Key Experimental Protocols
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This section details the necessary protocols for isolating neutrophils, inducing NETosIs,
treatment with Pegtarazimod, and quantifying NETosis inhibition via fluorescence microscopy.

Protocol 1: Isolation of Human Neutrophils from
Peripheral Blood

This protocol describes the isolation of highly pure and viable neutrophils from fresh human
peripheral blood, a critical first step for reliable in vitro NETosis assays.

Materials:

Anticoagulated (ACD or EDTA) whole human blood

» Ficoll-Paque PLUS

o Dextran T500

e Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
» Red Blood Cell (RBC) Lysis Buffer

o Phosphate Buffered Saline (PBS)

o Fetal Bovine Serum (FBS)

e Trypan Blue solution

e Centrifuge

« Sterile conical tubes (15 mL and 50 mL)

Procedure:

¢ Dilute the whole blood 1:1 with HBSS (Ca2+/Mg2+-free).

o Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL
conical tube.
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o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

o After centrifugation, carefully aspirate and discard the upper layers (plasma and
mononuclear cells).

o Collect the granulocyte/erythrocyte pellet and resuspend in HBSS.

o Add Dextran T500 to a final concentration of 1% and mix gently. Allow the erythrocytes to
sediment by gravity for 30-45 minutes at room temperature.

o Carefully collect the neutrophil-rich supernatant and transfer to a new 50 mL tube.
o Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.

o To remove contaminating erythrocytes, resuspend the cell pellet in 5 mL of cold RBC Lysis
Buffer and incubate for 5 minutes on ice.

e Add 45 mL of cold HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.

e Resuspend the neutrophil pellet in complete RPMI 1640 medium supplemented with 10%
FBS.

o Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer.
Purity should be >95% as assessed by morphology on a stained cytospin preparation.

Protocol 2: In Vitro NETosis Inhibition Assay

This protocol details the induction of NETosis in isolated neutrophils and the assessment of
Pegtarazimod's inhibitory potential.

Materials:

Isolated human neutrophils (from Protocol 1)

RPMI 1640 medium with 2% FBS

Pegtarazimod (RLS-0071)

Phorbol 12-myristate 13-acetate (PMA)
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SYTOX™ Green nucleic acid stain
Hoechst 33342 or DAPI
Black, clear-bottom 96-well microplate

Fluorescence microscope

Procedure:

Seed the isolated neutrophils at a density of 5 x 1074 cells/well in a black, clear-bottom 96-
well plate in RPMI 1640 with 2% FBS. Allow the cells to adhere for 30 minutes at 37°C in a
5% CO2 incubator.

Prepare serial dilutions of Pegtarazimod in RPMI 1640.

Pre-incubate the neutrophils with varying concentrations of Pegtarazimod or vehicle control
(e.g., PBS) for 30-60 minutes at 37°C.

To induce NETosis, add PMA to a final concentration of 25-100 nM to the appropriate wells.
Include a negative control group with no PMA stimulation.

Simultaneously, add SYTOX™ Green to all wells to a final concentration of 100-500 nM.
SYTOX™ Green is a cell-impermeant dye that stains extracellular DNA, a hallmark of
NETosis.[1]

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

For endpoint analysis, stain the cells with a cell-permeant DNA dye like Hoechst 33342 (1
pg/mL) or DAPI (300 nM) to visualize the total number of cells.

Acquire images using a fluorescence microscope with appropriate filters for SYTOX™ Green
and Hoechst/DAPI.

Protocol 3: Fluorescence Microscopy and Image
Analysis
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This protocol outlines the image acquisition and analysis steps to quantify the extent of
NETosis.

Equipment and Software:

 Inverted fluorescence microscope with automated stage and environmental chamber
» High-sensitivity monochrome camera

e Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

e Image Acquisition:

o Set the microscope to acquire images in at least two channels: one for SYTOX™ Green
(extracellular DNA/NETS) and one for Hoechst/DAPI (total nuclei).

o Acquire multiple images per well to ensure representative sampling.

o Use consistent acquisition settings (e.g., exposure time, gain) across all wells and

conditions.
e Image Analysis for Quantification:
o Method 1: Cell Counting:
1. Use the Hoechst/DAPI channel to count the total number of cells (nuclei) in each image.

2. In the corresponding SYTOX™ Green channel, identify and count the number of NET-
releasing cells, characterized by diffuse, web-like structures of extracellular DNA.

3. The percentage of NETosis can be calculated as: (Number of NET-releasing cells / Total

number of cells) x 100.

o Method 2: Area-Based Quantification:
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1. In the SYTOX™ Green channel, apply a threshold to segment the area covered by
NETSs.

2. Measure the total fluorescent area of SYTOX™ Green per image.

3. Normalize this area to the total number of cells (from the Hoechst/DAPI channel) to
account for variations in cell seeding density.

o Data Analysis:

1. Calculate the percentage of NETosis inhibition for each Pegtarazimod concentration
relative to the PMA-stimulated control.

2. Plot the dose-response curve and determine the IC50 value of Pegtarazimod for
NETosis inhibition.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison
and interpretation.

Table 1: Dose-Dependent Inhibition of PMA-Induced NETosis by Pegtarazimod (lllustrative
Data)

Pegtarazimod (pM) % NETosis (Mean * SD) % Inhibition
0 (Vehicle Control) 52+15

0 (PMA Control) 65.8+5.1 0

1 52.1+4.3 20.8

5 38.7+3.9 41.2

10 25.3+2.8 61.6

25 159+21 75.8

50 84+17 87.2
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This table presents example data illustrating the expected dose-dependent inhibition of
NETosis by Pegtarazimod. The percentage of NETosis is determined by fluorescence
microscopy, and the percent inhibition is calculated relative to the PMA-stimulated control.

Table 2: IC50 Values of Pegtarazimod for NETosis Inhibition (lllustrative Data)

Parameter Value
IC50 (UM) 8.5
95% Confidence Interval 7.2-9.8

This table shows an example of a calculated IC50 value for Pegtarazimod's inhibition of
NETosis, derived from the dose-response data in Table 1.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
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Caption: Pegtarazimod's mechanism of NETosis inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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